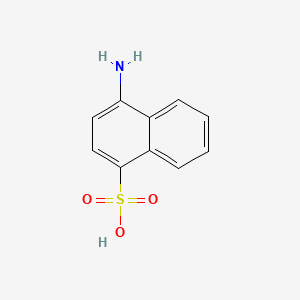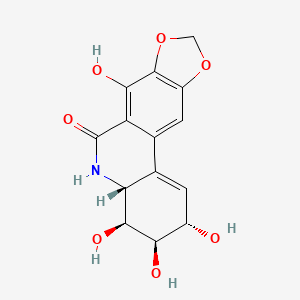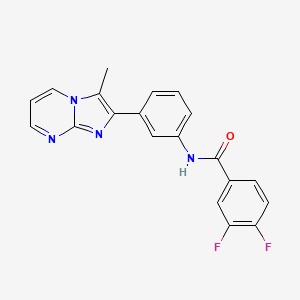
尼卡西酮
描述
Nebicapone, also known as 1-[3,4-dihydroxy-5-nitrophenyl]-2-phenylethanone, is a catechol-O-methyltransferase (COMT) inhibitor. It is primarily investigated for its potential use as an adjunct therapy in the treatment of Parkinson’s disease. By inhibiting the COMT enzyme, Nebicapone helps to increase the bioavailability of levodopa, a common medication used to manage Parkinson’s disease symptoms .
科学研究应用
Nebicapone has several applications in scientific research:
Chemistry: Used as a model compound to study COMT inhibition and its effects on catecholamine metabolism.
Biology: Investigated for its role in modulating neurotransmitter levels in the brain.
Medicine: Primarily researched for its potential to enhance the efficacy of levodopa in Parkinson’s disease treatment.
作用机制
Target of Action
Nebicapone is a novel catechol-O-methyltransferase (COMT) inhibitor . COMT is an enzyme that plays a significant role in the degradation of catecholamines, including dopamine, epinephrine, and norepinephrine . By inhibiting COMT, Nebicapone increases the availability of these neurotransmitters, which can be beneficial in conditions like Parkinson’s disease where dopamine levels are typically reduced .
Mode of Action
Nebicapone acts by reversibly inhibiting the COMT enzyme . This inhibition prevents the methylation of catecholamines, thereby reducing their degradation and increasing their availability .
Biochemical Pathways
The primary metabolic pathways of Nebicapone in humans involve mainly 3-O-glucuronidation, the major early metabolite, and 3-O-methylation, the predominant late metabolite . Glucuronidation and methylation are common biochemical pathways for drug metabolism, which involve the addition of a glucuronic acid or a methyl group to the drug molecule, respectively .
Pharmacokinetics
The pharmacokinetics of Nebicapone involve absorption, distribution, metabolism, and excretion (ADME). It is known that Nebicapone is mainly metabolized by glucuronidation
Result of Action
The molecular and cellular effects of Nebicapone’s action primarily involve an increase in the availability of catecholamines, particularly dopamine . This is achieved by inhibiting the COMT enzyme, which normally breaks down these neurotransmitters . The result is a potential improvement in the motor symptoms of Parkinson’s disease due to increased dopamine availability .
Action Environment
The action, efficacy, and stability of Nebicapone can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness and safety of Nebicapone. As an example, Nebicapone has been shown to have an effect on the pharmacokinetics of warfarin, a commonly used anticoagulant . Therefore, careful consideration must be given to drug interactions when Nebicapone is used in combination with other medications .
生化分析
Biochemical Properties
Nebicapone interacts with the enzyme catechol-O-methyltransferase (COMT), inhibiting its activity . This inhibition leads to a decrease in the methylation of levodopa, a critical therapeutic agent for Parkinson’s disease, thereby increasing its bioavailability .
Cellular Effects
In cellular processes, Nebicapone has been shown to effectively inhibit COMT and increase levodopa exposure . This results in an improved motor response in Parkinson’s disease patients .
Molecular Mechanism
Nebicapone exerts its effects at the molecular level by inhibiting the COMT enzyme . This inhibition prevents the methylation of levodopa, thereby increasing its systemic exposure and therapeutic effect .
Temporal Effects in Laboratory Settings
The effects of Nebicapone have been studied over time in laboratory settings. It has been observed that Nebicapone significantly decreases COMT activity, increases systemic exposure to levodopa, and improves motor response .
Metabolic Pathways
Nebicapone is primarily metabolized through glucuronidation and methylation . The glucuronidation process is carried out by multiple UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A9 showing the highest specific activity .
Transport and Distribution
It is known that Nebicapone is primarily metabolized in the liver .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Nebicapone involves several steps, starting from commercially available starting materials. The key steps include:
Hydroxylation: The addition of hydroxyl groups to the aromatic ring.
Condensation: The formation of the ethanone moiety through a condensation reaction.
Industrial Production Methods: Industrial production of Nebicapone typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: Nebicapone can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: The nitro group in Nebicapone can be reduced to an amine group under specific conditions.
Substitution: Various substitution reactions can occur on the aromatic ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Halogenated derivatives of Nebicapone
相似化合物的比较
- Entacapone
- Tolcapone
- Opicapone
Comparison:
- Entacapone: Similar to Nebicapone, Entacapone is a COMT inhibitor used in Parkinson’s disease treatment. Nebicapone has shown different pharmacokinetic properties, potentially offering a longer duration of action.
- Tolcapone: Another COMT inhibitor, Tolcapone, has a higher risk of hepatotoxicity compared to Nebicapone, making Nebicapone a potentially safer alternative.
- Opicapone: Opicapone is a newer COMT inhibitor with a longer half-life than Nebicapone, allowing for once-daily dosing. Nebicapone’s unique chemical structure may offer different therapeutic benefits .
Nebicapone’s unique properties and potential therapeutic benefits make it a promising compound in the treatment of Parkinson’s disease and other neurological disorders.
属性
IUPAC Name |
1-(3,4-dihydroxy-5-nitrophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-12(6-9-4-2-1-3-5-9)10-7-11(15(19)20)14(18)13(17)8-10/h1-5,7-8,17-18H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOLGFFTUGAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181912 | |
| Record name | Nebicapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274925-86-9 | |
| Record name | Nebicapone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274925869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nebicapone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nebicapone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30181912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEBICAPONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM2KXJ990T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/structure/B1677913.png)




![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)


![Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-;Benzenamine, N,N-dimethyl-2-[[(6-methyl-1H-benzimidazol-2-yl)sulfinyl]methyl]-](/img/structure/B1677925.png)





